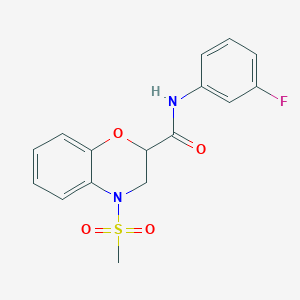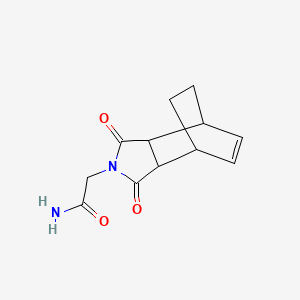
1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol
Descripción general
Descripción
1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol is a useful research compound. Its molecular formula is C17H19ClO3 and its molecular weight is 306.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.1022722 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Resolution of Phenoxy Propanols
Research has shown that compounds like 2-(4-chlorophenoxy)-1-propanol, which share structural similarities with 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol, can be resolved with moderate to good enantioselectivity using the enantioselective acylation. This process is mediated by lipase from Achromobacter sp. and can be significant for synthesizing enantiomerically pure compounds for various applications, highlighting the importance of enzymatic methods in producing specific isomers of chemical compounds (Miyazawa et al., 2001).
Bioremediation and Environmental Applications
The laccase enzyme from Fusarium incarnatum UC-14 has shown potential in bioremediation, specifically in the degradation of environmental pollutants such as Bisphenol A. This process involves the enzymatic breakdown of hydrophobic phenols, enhancing their biodegradability. While not directly related to this compound, this research underscores the broader application of enzymatic and microbial processes in mitigating environmental pollutants (Chhaya & Gupte, 2013).
Polymer Science and Material Engineering
Polymer science research has explored the incorporation of various phenoxy and propanol derivatives into polymers, revealing their potential to improve material properties. For instance, studies on polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units demonstrate how the structural modification of polymers can lead to materials with desirable thermal, optical, and electrochemical properties. These findings suggest that derivatives of this compound could similarly be utilized to engineer polymers with specific characteristics (Tapia et al., 2010).
Antioxidant Activities
Studies on compounds extracted from propolis collected in Anhui, China, have shown significant antioxidant activities. While not directly studying this compound, the research on phenolic compounds and their derivatives illustrates the potential for these chemicals to contribute to antioxidant capacities. This could indicate a broader scope of application for phenoxy-propanol derivatives in areas such as natural antioxidant sources (Yang et al., 2011).
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-ethylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-13-3-7-16(8-4-13)20-11-15(19)12-21-17-9-5-14(18)6-10-17/h3-10,15,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFAEPPCKODLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-(2-methoxyethyl)-N-(6-methyl-2-pyridinyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4507436.png)

![isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4507463.png)
![N-cyclohexyl-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4507472.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4507476.png)
![methyl N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]glycinate](/img/structure/B4507479.png)


![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-1H-indol-5-yl-4-oxobutanamide](/img/structure/B4507488.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4507494.png)
![methyl [3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4507520.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4507521.png)
![1,6-diisopropyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4507528.png)
